molecular formula C14H17ClN4OS B11042588 N-(3-chlorophenyl)-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)urea

N-(3-chlorophenyl)-N'-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)urea

Cat. No.: B11042588
M. Wt: 324.8 g/mol
InChI Key: PSHUIXQDGKWSLE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N’-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)urea is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, an imidazole ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)urea typically involves multiple steps:

  • Formation of the Imidazole Derivative: : The starting material, 5-methylimidazole, is alkylated using an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 5-methyl-1H-imidazole-4-ylmethyl iodide.

  • Thioether Formation: : The imidazole derivative is then reacted with an appropriate thiol, such as 2-mercaptoethanol, under basic conditions to form the thioether linkage.

  • Urea Formation: : The final step involves the reaction of the thioether intermediate with 3-chlorophenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thioether group in N-(3-chlorophenyl)-N’-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)urea can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

  • Substitution: : The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Tin(II) chloride, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-N’-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules such as proteins and nucleic acids can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, N-(3-chlorophenyl)-N’-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)urea could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N’-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    N-(3-chlorophenyl)-N’-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)carbamate: Similar structure but with a carbamate linkage.

Uniqueness

N-(3-chlorophenyl)-N’-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of N-(3-chlorophenyl)-N’-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]thio}ethyl)urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H17ClN4OS

Molecular Weight

324.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]urea

InChI

InChI=1S/C14H17ClN4OS/c1-10-13(18-9-17-10)8-21-6-5-16-14(20)19-12-4-2-3-11(15)7-12/h2-4,7,9H,5-6,8H2,1H3,(H,17,18)(H2,16,19,20)

InChI Key

PSHUIXQDGKWSLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)CSCCNC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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